molecular formula C7H5N3O2 B1376439 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid CAS No. 1140239-98-0

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

Cat. No. B1376439
CAS RN: 1140239-98-0
M. Wt: 163.13 g/mol
InChI Key: WSCQBSMPWSLCEW-UHFFFAOYSA-N
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Description

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a heterocyclic compound . It has a molecular weight of 163.14 . The compound is a pale-yellow to yellow-brown solid .


Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been reported in several studies . One method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as a catalyst . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid includes a pyrazole and a pyridine ring . It presents two possible tautomeric forms: the 1H- and 2H-isomers .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives often involve a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .


Physical And Chemical Properties Analysis

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid is a pale-yellow to yellow-brown solid . It has a molecular weight of 163.14 .

Scientific Research Applications

1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid: A Comprehensive Analysis of Scientific Research Applications: 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid is a heterocyclic compound that has garnered attention in various scientific research fields due to its unique chemical structure and properties. Below is a detailed analysis of six to eight unique applications of this compound, each presented in a separate section.

Drug Design and Medicinal Chemistry

This compound serves as a key intermediate in the design and synthesis of various pharmaceutical agents. Its structural motif is found in molecules that exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties .

Molecular Docking Studies

The compound’s ability to interact with different biological targets makes it suitable for molecular docking studies. These studies help in understanding the binding affinities and interactions with enzymes or receptors, which is crucial for drug development .

Fluorescence Properties and Imaging

Due to its strong fluorescence, this compound can be used in imaging applications. It can be readily distinguished under UV light, making it useful for tracking and visualization in biological systems .

PPARα Activation Research

1H-Pyrazolo[3,4-c]pyridine derivatives have been studied for their role in activating PPARα, a receptor involved in lipid metabolism. This has implications for treating metabolic disorders .

Synthetic Methodologies

The compound’s synthesis has been explored extensively, leading to the development of new synthetic methodologies that enhance its accessibility for further research applications .

Environmental Science

Researchers are exploring the use of this compound in environmental science, particularly in the detection and analysis of pollutants.

Each application mentioned above demonstrates the versatility and importance of 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid in scientific research. The ongoing studies and discoveries continue to expand the potential uses of this fascinating compound.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P280, P305, P338, P351 .

Future Directions

Pyrazolo[3,4-b]pyridines, including 1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity , indicating potential for further exploration and development in pharmaceutical applications .

properties

IUPAC Name

1H-pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)6-5-4(1-2-8-6)3-9-10-5/h1-3H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCQBSMPWSLCEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid

CAS RN

1140239-98-0
Record name 1H-Pyrazolo[3,4-c]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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